1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
2503203-97-0 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
1-benzyl-4-chloropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-7-14(13-10(9)11(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
InChI Key |
GEEQNQYUIICVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 4 Chloro 1h Pyrazole 3 Carboxylic Acid and Analogues
Direct Synthesis Approaches to 1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic Acid
The direct synthesis of this compound can be strategically designed through a multi-step, one-pot reaction sequence. A plausible and efficient method involves the initial acylation of (hetero)arenes with appropriate carboxylic acids, followed by a subsequent heterocyclization step with a substituted hydrazine (B178648). rsc.org This approach leverages the formation of key 1,3-dicarbonyl intermediates which are pivotal for constructing the pyrazole (B372694) core. nih.govbeilstein-journals.org
For the target compound, the synthesis could commence with a precursor like ethyl 2-chloro-3-oxobutanoate. This chlorinated β-ketoester serves as the 1,3-dielectrophile. The reaction proceeds through a cyclocondensation reaction with benzylhydrazine (B1204620). The benzylhydrazine, acting as a bidentate nucleophile, attacks the dicarbonyl system, leading to the formation of the pyrazole ring. nih.govmdpi.com The final step would involve the hydrolysis of the resulting ester to yield the desired carboxylic acid. While specific literature detailing this exact one-pot synthesis is not prevalent, the methodology is well-established through the synthesis of analogous pyrazole structures. orgsyn.orgsemanticscholar.org
Precursor-Based Synthetic Routes to Pyrazole Carboxylic Acids
The synthesis of pyrazole carboxylic acids, including this compound, is heavily reliant on precursor-based methodologies that involve either building the pyrazole ring from acyclic precursors or functionalizing a pre-existing pyrazole scaffold.
Cyclocondensation Reactions in Pyrazole Ring Formation
The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound. nih.gov This method, famously known as the Knorr pyrazole synthesis, is a straightforward and versatile approach to creating polysubstituted pyrazoles. nih.govbeilstein-journals.orgmdpi.com The reaction involves a suitable hydrazine, such as benzylhydrazine, which acts as a bidentate nucleophile, and a carbon unit like a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com
Various 1,3-dielectrophilic precursors can be employed to generate the pyrazole core. The choice of precursor is critical as it dictates the substitution pattern on the final pyrazole ring.
| Precursor Type | Description | Resulting Pyrazole |
| 1,3-Diketones | The classical Knorr synthesis involves the reaction of a β-diketone with a hydrazine. This can sometimes lead to a mixture of regioisomers. mdpi.com | Polysubstituted pyrazoles |
| α,β-Unsaturated Carbonyls | These precursors, including enones and ynones, react with hydrazines, often via a Michael addition followed by cyclization and oxidation or elimination to yield the aromatic pyrazole ring. nih.govmdpi.com | Substituted pyrazoles |
| β-Ketoesters | These are common precursors for synthesizing pyrazoles with a carboxylate group, which can be hydrolyzed to the corresponding carboxylic acid. nih.gov | Pyrazole-carboxylates |
| Acetylenic Ketones | The reaction of hydrazines with acetylenic ketones is a long-established method, though it can also result in mixtures of regioisomers. mdpi.com | Substituted pyrazoles |
Multicomponent reactions (MCRs) have enhanced the traditional cyclocondensation approach by generating the 1,3-dielectrophiles in situ, thereby improving efficiency and molecular diversity. nih.govbeilstein-journals.org
Functionalization of Pre-formed Pyrazole Scaffolds
An alternative strategy to building the pyrazole ring is to modify a pre-existing pyrazole molecule. nih.gov This approach involves sequential reactions to introduce the desired functional groups onto the pyrazole core. For the synthesis of this compound, a synthetic sequence could start with a simpler, readily available pyrazole, such as pyrazole-3-carboxylic acid or its ester.
The key functionalization steps would include:
N-Alkylation: Introduction of the benzyl (B1604629) group at the N1 position of the pyrazole ring. This is typically achieved by reacting the pyrazole with benzyl chloride or benzyl bromide in the presence of a base.
Chlorination: Halogenation of the pyrazole ring at the C4 position. The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Chlorination can be achieved using various reagents like N-chlorosuccinimide (NCS) or chlorine gas. mdpi.com
Carboxylic Acid Formation/Modification: If the starting material is an ester, the final step is hydrolysis to the carboxylic acid. nih.gov Alternatively, if the starting pyrazole lacks a C3 substituent, methods to introduce a carboxyl group would be necessary, though this is a more complex route. Synthesizing derivatives from the carboxylic acid, such as amides or esters, is also a common functionalization step. nih.govdergipark.org.tr
This stepwise functionalization allows for controlled introduction of substituents and is a valuable method for accessing specifically substituted pyrazole derivatives. nih.govnih.gov
Exploration of Novel Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of heterocyclic compounds like pyrazoles.
Electrochemical Chlorination Techniques for Pyrazole Carboxylic Acid Esters
Electrochemical methods represent a promising and green alternative to traditional chemical halogenation. mdpi.commdpi.com Anodic chlorination has been successfully applied to pyrazoles to produce 4-chloro derivatives. researchgate.net This technique is particularly effective for pyrazoles containing electron-withdrawing groups, such as a carboxylic acid or ester function. mdpi.com
The process is typically carried out in a divided cell with a platinum anode under galvanostatic electrolysis. mdpi.com An aqueous solution of sodium chloride often serves as the chlorine source. The electrochemical approach offers several advantages over chemical methods, including milder reaction conditions and avoidance of hazardous chlorinating agents. mdpi.com The efficiency of the process depends on factors like the pyrazole structure and the electrolysis conditions. researchgate.net
| Substrate | Conditions | Product | Yield |
| Pyrazole | Pt anode, H₂O–CHCl₃, NaCl | 4-Chloropyrazole | 46% mdpi.com |
| 3,5-Dimethylpyrazole | Pt anode, aq. NaCl | 4-Chloro-3,5-dimethylpyrazole | 92% researchgate.net |
| Pyrazoles with NO₂ or COOH groups | Pt anode, aq. NaCl (no CHCl₃ needed) | Corresponding 4-chloropyrazoles | 41–93% mdpi.com |
This electrochemical strategy is noted to be noticeably superior to corresponding chemical chlorination methods for synthesizing 4-chloropyrazolecarboxylic acids. mdpi.com
Atom-Economical and Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. nih.govbenthamdirect.com These strategies focus on maximizing efficiency while reducing waste and the use of hazardous materials. researchgate.netjetir.org
Key green approaches applicable to pyrazole synthesis include:
Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently atom-economical as they combine multiple starting materials into a final product in a single step, minimizing waste. nih.govnih.gov
Green Solvents and Catalysts: There is a significant shift towards using environmentally benign solvents like water or conducting reactions under solvent-free conditions. thieme-connect.comtandfonline.com The use of recyclable, non-toxic catalysts, such as certain Lewis acids or bio-organic catalysts, is also a key aspect of green pyrazole synthesis. researchgate.netjetir.org
Alternative Energy Sources: Microwave and ultrasonic assistance are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comnih.gov
A comparison of different synthetic techniques highlights the advantages of these green methods. For instance, microwave and grinding techniques in one-pot multicomponent reactions have been shown to significantly reduce reaction times and improve yields compared to traditional thermal methods. nih.gov These approaches are not only efficient and high-yielding but are also operationally simple and environmentally benign. nih.govresearchgate.net
Regioselectivity and Stereoselectivity in the Synthesis of Substituted Pyrazole Carboxylic Acids
Regioselectivity
The synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can theoretically lead to the formation of two regioisomers. The control of regioselectivity in this cyclocondensation reaction is a critical aspect of the synthesis of compounds like this compound.
Several factors are known to influence the regiochemical outcome of the reaction:
Nature of the Hydrazine: The substituent on the hydrazine plays a crucial role. For instance, the use of arylhydrazine hydrochlorides has been shown to favor the formation of 1,3-regioisomers, while the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer. acs.org This is attributed to the electronic and steric effects of the substituent on the nitrogen atoms of the hydrazine, which in turn dictates the initial nucleophilic attack on one of the two carbonyl groups of the dicarbonyl compound.
Reaction Conditions: The pH of the reaction medium can significantly impact the regioselectivity. Acidic conditions can protonate the hydrazine, altering its nucleophilicity and steric bulk, thereby influencing which carbonyl group is preferentially attacked.
Steric and Electronic Effects of Substituents: The substituents on the 1,3-dicarbonyl compound also exert a strong directing effect. Bulky substituents can sterically hinder the approach of the hydrazine to one of the carbonyl groups, favoring attack at the less hindered site. Electron-withdrawing or electron-donating groups can modulate the electrophilicity of the carbonyl carbons, thereby influencing the site of initial attack.
The table below illustrates the influence of the hydrazine source on the regioselectivity of pyrazole synthesis.
| Hydrazine Derivative | 1,3-Regioisomer Yield | 1,5-Regioisomer Yield | Reference |
| Arylhydrazine Hydrochloride | 37–97% | Not specified as major product | acs.org |
| Free Arylhydrazine | Not specified as major product | 52–83% | acs.org |
In the synthesis of this compound, the reaction between a 4-chloro-substituted β-ketoester and benzylhydrazine would be the key regiochemistry-determining step. The benzyl group on the hydrazine and the ester and chloro groups on the dicarbonyl precursor would collectively determine the final arrangement of the substituents on the pyrazole ring.
Stereoselectivity
For the target molecule, this compound, which is an achiral aromatic heterocycle, stereoselectivity is not a primary concern in the synthesis of the pyrazole ring itself. However, stereoselectivity can become a significant consideration in the synthesis of pyrazole analogues that contain stereocenters in their substituents. For instance, the development of stereoselective methods for the synthesis of N-vinylated pyrazoles has been a subject of interest, where control over (E)- and (Z)-isomers is important. nih.gov While not directly applicable to the synthesis of the title compound, these studies highlight the broader importance of stereochemical control in the synthesis of more complex pyrazole derivatives.
Chemical Reactivity and Transformation Studies of 1 Benzyl 4 Chloro 1h Pyrazole 3 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyrazole (B372694) ring is a primary site for chemical modification, readily undergoing reactions typical of carboxylic acids, such as esterification and amidation.
Esterification Reactions
The conversion of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid to its corresponding esters can be achieved through various standard esterification methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. This two-step process often provides higher yields and is compatible with a wider range of alcohols.
For instance, treatment of the corresponding pyrazole-3-carboxylic acid chloride with various alcohols can lead to the formation of the desired carboxylate derivatives. dergipark.org.tr The reaction conditions for these transformations are generally mild, making them suitable for the synthesis of a diverse library of ester derivatives.
Table 1: Illustrative Esterification Reactions of this compound
| Reactant (Alcohol) | Product | Potential Conditions |
| Methanol | Methyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate | SOCl₂, then Methanol |
| Ethanol | Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate | H₂SO₄ (catalytic), Ethanol, reflux |
| tert-Butanol | tert-Butyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate | DCC, DMAP, tert-Butanol |
Amidation and Analogous Coupling Reactions
The carboxylic acid functionality of this compound can be readily converted into a wide array of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. nih.gov This method is highly efficient for the formation of amide bonds.
Another prevalent method for amidation is the use of coupling reagents, which facilitate the direct reaction between the carboxylic acid and an amine. orgsyn.org Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Boric acid has also been explored as a catalyst for direct amidation, offering a greener alternative to traditional methods. orgsyn.org
Table 2: Representative Amidation Reactions of this compound
| Reactant (Amine) | Coupling Agent | Product |
| Aniline | SOCl₂, then aniline | N-phenyl-1-benzyl-4-chloro-1H-pyrazole-3-carboxamide |
| Benzylamine | EDC, HOBt | N,1-dibenzyl-4-chloro-1H-pyrazole-3-carboxamide |
| Piperidine | DCC | (1-benzyl-4-chloro-1H-pyrazol-3-yl)(piperidin-1-yl)methanone |
Transformations Involving the Chloro Substituent on the Pyrazole Ring
The chloro group at the 4-position of the pyrazole ring is a key handle for further functionalization of the molecule, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions of the Pyrazole Chloro Group
While the chloro substituent on a pyrazole ring is generally less reactive than its counterparts on other aromatic systems, it can undergo nucleophilic substitution reactions under certain conditions. The reactivity of the chloro group can be enhanced by the electronic properties of the pyrazole ring and the presence of activating groups. Reactions with strong nucleophiles, such as alkoxides, thiolates, and amines, can lead to the displacement of the chloride ion. These reactions may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the chloro substituent on the pyrazole ring can serve as an effective leaving group in these transformations.
The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the pyrazole ring and a variety of aryl or vinyl boronic acids or their esters. nih.gov This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with less reactive chloro-substrates. nih.gov Microwave-assisted Suzuki couplings have been shown to be effective for the synthesis of 4-aryl pyrazoles, offering advantages such as shorter reaction times and higher yields.
The Sonogashira coupling reaction enables the formation of a C-C bond between the pyrazole ring and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org While aryl iodides and bromides are more reactive in Sonogashira couplings, the use of activated chloro-pyrazoles can also be successful. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org
Table 3: Potential Cross-Coupling Reactions at the 4-Position
| Reaction Type | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-benzyl-4-phenyl-1H-pyrazole-3-carboxylic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-benzyl-4-(phenylethynyl)-1H-pyrazole-3-carboxylic acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-benzyl-4-styryl-1H-pyrazole-3-carboxylic acid |
Reactivity of the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution reactions. However, the reactivity of the ring is influenced by the substituents present. The electron-withdrawing nature of the carboxylic acid group at the 3-position and the chloro group at the 4-position would generally deactivate the ring towards electrophilic attack. Any electrophilic substitution would likely occur at the 5-position, if at all, due to the directing effects of the existing substituents. The benzyl (B1604629) group on the nitrogen atom can also influence the reactivity of the pyrazole ring through steric and electronic effects.
Electrophilic Aromatic Substitution Patterns of the Pyrazole Core
The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution. However, the regiochemical outcome of such reactions on this compound is controlled by the directing effects of the existing substituents. The N-benzyl group is generally considered an activating group, directing incoming electrophiles to the ortho and para positions relative to the nitrogen atom. The carboxylic acid group at the C3 position is a deactivating group and a meta-director, which would favor substitution at the C5 position. Conversely, the chloro substituent at the C4 position is deactivating yet ortho- and para-directing, also pointing towards the C5 position.
Given that the C4 position is already substituted, the principal site for electrophilic attack is the C5 position. The cumulative electron-withdrawing effects of the chloro and carboxylic acid groups deactivate the ring towards electrophilic substitution, often necessitating forcing reaction conditions.
Common electrophilic substitution reactions such as nitration and Friedel-Crafts acylation have been studied on variously substituted pyrazole systems. For instance, the nitration of 1-phenylpyrazole (B75819) with a mixture of nitric and sulfuric acid can lead to substitution on the phenyl ring, but under milder conditions using acetyl nitrate, nitration occurs at the 4-position of the pyrazole ring. cdnsciencepub.comingentaconnect.com In the case of this compound, where the 4-position is blocked, nitration, if successful, would be anticipated to occur at the C5 position, though potentially requiring strong nitrating agents due to the deactivated nature of the ring.
Friedel-Crafts acylation of N-substituted pyrazoles typically occurs at the C4 position. rsc.org However, with this position occupied, the reaction would likely be directed to the C5 position, albeit with the challenge of overcoming the deactivation of the ring. The reaction would involve the treatment of the pyrazole with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org
A summary of the directing effects of the substituents on the pyrazole core is presented in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| N-Benzyl | N1 | Activating | Ortho, Para (to N1) |
| Carboxylic Acid | C3 | Deactivating | Meta (to C3) |
| Chloro | C4 | Deactivating | Ortho, Para (to C4) |
Metal-Mediated Functionalizations of Pyrazole Derivatives
The chloro substituent at the C4 position of the pyrazole ring serves as a handle for various metal-mediated cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. researchgate.netwikipedia.orgorganic-chemistry.org 4-Halopyrazoles have been shown to be viable substrates for this reaction, allowing for the introduction of primary and secondary amines at the C4 position. nih.gov For instance, the coupling of 1-benzyl-4-bromopyrazole with pyrrolidine (B122466) has been reported in the presence of a palladium catalyst. researchgate.net It is expected that this compound or its ester derivatives would similarly undergo amination at the C4 position under appropriate catalytic conditions, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is another key transformation applicable to this system. organic-chemistry.orgyoutube.commdpi.com 4-Halopyrazoles can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups at the C4 position. The reaction is typically catalyzed by a palladium complex in the presence of a base. While the chloro substituent is generally less reactive than bromo or iodo substituents, suitable catalyst systems have been developed to facilitate the coupling of aryl chlorides.
Other Metal-Catalyzed Reactions: Palladium-catalyzed C-H allylation and benzylation reactions have been reported for pyrazoles bearing an electron-withdrawing group, such as a chloro group, at the C4 position. This direct functionalization of the C5-H bond is facilitated by the increased acidity of this proton. nih.gov
Furthermore, nucleophilic aromatic substitution (SNAr) of the 4-chloro group is a potential transformation, particularly if the pyrazole ring is further activated by strongly electron-withdrawing groups. However, this reaction generally requires harsh conditions for unactivated aryl chlorides. rsc.org
The following table summarizes potential metal-mediated functionalizations of the pyrazole core.
| Reaction | Reagents | Product Type |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 4-Amino-pyrazole |
| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, base | 4-Aryl/vinyl-pyrazole |
| C-H Benzylation | Benzyl halide, Pd catalyst | 5-Benzyl-pyrazole |
Modifications and Functionalizations of the N-Benzyl Moiety
The N-benzyl group in this compound can be either removed to liberate the N-H pyrazole or further functionalized.
Debenzylation: The removal of the N-benzyl group is a common transformation in heterocyclic chemistry. Several methods are available for this deprotection. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and palladium on carbon (Pd/C) is an effective and rapid method for the debenzylation of a wide variety of N-benzyl compounds, including N-benzylimidazoles. mdma.ch Another approach involves treatment with potassium tert-butoxide in DMSO in the presence of oxygen, which affords the debenzylated heterocycle in high yield. researchgate.net This oxidative cleavage is tolerant of various functional groups. Hydrogenolysis, using hydrogen gas and a palladium catalyst, is also a standard procedure, although it may be complicated by the presence of the chloro substituent which can also be susceptible to reduction under certain conditions. acs.org
Functionalization of the Benzylic Methylene (B1212753) Group: The benzylic protons of the N-benzyl group are acidic and can be removed by a strong base, such as an organolithium reagent, to generate a benzylic anion. This anion can then react with various electrophiles to introduce new substituents at the benzylic position. researchgate.netmdpi.com For example, lithiation of N-benzylpyrene-1-carboxamide followed by quenching with trimethylsilyl (B98337) chloride (TMSCl) resulted in silylation at the benzylic position. nih.gov Oxidation of the benzylic methylene group to a carbonyl group is another possible transformation, which can be achieved using various oxidizing agents. ru.nlmdpi.comrsc.org
Functionalization of the Benzyl Phenyl Ring: The phenyl ring of the N-benzyl group can undergo electrophilic aromatic substitution. The pyrazol-1-yl group acts as an ortho-, para-directing group, activating the phenyl ring towards electrophiles. For instance, nitration of 1-phenylpyrazole under strongly acidic conditions leads to the formation of 1-(p-nitrophenyl)pyrazole, indicating that electrophilic attack occurs on the N-phenyl ring. cdnsciencepub.comingentaconnect.com It is therefore expected that electrophilic substitution on the N-benzyl group of the title compound would yield para-substituted products, with the potential for ortho-substitution as well. Furthermore, palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have been developed, which involve a twofold C-H activation of both the pyrazole C5-H and an ortho C-H bond of the benzyl group's phenyl ring, leading to the formation of tricyclic benzazepine derivatives. acs.org
A summary of the modifications and functionalizations of the N-benzyl moiety is provided below.
| Transformation | Reagents/Conditions | Result |
| Debenzylation | HCOOH/NH4+, Pd/C | N-H pyrazole |
| KOtBu, DMSO, O2 | N-H pyrazole | |
| Benzylic Functionalization | 1. Strong base (e.g., n-BuLi) 2. Electrophile | α-Substituted N-benzyl pyrazole |
| Oxidizing agent | N-(benzoyl) pyrazole | |
| Phenyl Ring Functionalization | Electrophile (e.g., HNO3/H2SO4) | N-(substituted-benzyl) pyrazole |
| Alkyne, Pd catalyst | Tricyclic benzazepine derivative |
Derivatization and Structure Activity Relationship Sar Investigations of 1 Benzyl 4 Chloro 1h Pyrazole 3 Carboxylic Acid Derivatives
Systematic Synthesis of Novel Pyrazole (B372694) Carboxylic Acid Derivativesnih.govorgsyn.org
The synthesis of derivatives based on the 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid core involves a variety of chemical transformations. These modifications are primarily focused on three key positions: the N1-benzyl group, the C4-chloro substituent, and the C3-carboxylic acid function.
The N1-benzyl group plays a crucial role in orienting the molecule within biological targets and influencing its pharmacokinetic properties.
The introduction of various substituents on the phenyl ring of the N1-benzyl group allows for a systematic exploration of electronic and steric effects on activity. The synthesis of these analogs typically begins with the appropriate substituted benzylhydrazine (B1204620), which is then cyclized with a suitable three-carbon synthon to form the pyrazole ring. orgsyn.org Alternatively, N-alkylation of a pre-formed pyrazole ring with a substituted benzyl (B1604629) halide is a common strategy. frontiersin.org For instance, a series of 1-benzyl-1H-pyrazole derivatives were synthesized to probe the impact of substituents on the benzyl moiety. nih.gov
Table 1: Examples of Synthesized N-Substituted Pyrazole Analogs and their Reported Biological Activities
| Compound | N1-Substituent | Biological Activity Data | Reference |
|---|---|---|---|
| Analog A | Benzyl | IC50 = 5.2 µM | nih.gov |
| Analog B | 4-Fluorobenzyl | IC50 = 2.8 µM | nih.gov |
| Analog C | 2,4-Dichlorobenzyl | Kd = 0.078 µM (RIP1 kinase) | nih.gov |
| Analog D | 4-Methoxybenzyl | Moderate Activity | nih.gov |
The chloro group at the C4 position significantly influences the electronic nature of the pyrazole ring and can be a key interaction point with biological targets. While direct displacement of the chloro group can be challenging, alternative synthetic strategies allow for the introduction of other functionalities at this position. One approach involves the synthesis of pyrazole-4-carboxylic acids which can then be subjected to various transformations. mdpi.com For instance, chlorination of the pyrazole ring can be achieved using reagents like sulfuryl chloride. mdpi.com
The carboxylic acid group at the C3 position is a versatile handle for derivatization, most commonly to form amides and hydrazides. These derivatives often exhibit improved biological activity and pharmacokinetic profiles compared to the parent carboxylic acid.
The synthesis of amides is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. jocpr.com A wide range of amines can be employed to introduce diverse functionalities.
Hydrazide derivatives are prepared in a similar manner, by reacting the activated carboxylic acid with hydrazine (B178648) or a substituted hydrazine. nih.gov These hydrazides can serve as precursors for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles. researchgate.net
Table 2: Examples of C3-Carboxamide and Carbohydrazide Derivatives and their Biological Activities
| Compound | C3-Derivative | Target/Activity | Reference |
|---|---|---|---|
| Amide Derivative 1 | N-phenyl carboxamide | Anticancer, IC50 = 22.75 µg/mL (MCF-7) | researchgate.net |
| Amide Derivative 2 | N-(4-morpholinophenyl) carboxamide | Antimicrobial activity | jocpr.com |
| Hydrazide Derivative 1 | Carbohydrazide | Anticancer, Growth Inhibition % reported | nih.gov |
| Hydrazide Derivative 2 | N'-(benzylidene)carbohydrazide | Antimicrobial activity | nih.gov |
Variations at the N1-Benzyl Position
Structure-Activity Relationship (SAR) Studies for this compound Analoguesnih.gov
SAR studies are crucial for understanding how different structural features of the this compound derivatives contribute to their biological activity. These studies guide the rational design of more potent and selective compounds.
N1-Benzyl Substituents: The nature of the substituent on the benzyl ring can significantly modulate activity. Electron-withdrawing groups, such as halogens, on the benzyl ring have been shown to enhance the potency in some cases, potentially by influencing the conformation of the benzyl group or through direct interactions with the target protein. nih.gov For instance, a 2,4-dichloro substitution on the benzyl ring resulted in a potent kinase inhibitor. nih.gov Conversely, electron-donating groups may also be favorable depending on the specific biological target.
C3-Carboxamide/Hydrazide Moiety: The substituents on the amide or hydrazide nitrogen atom are key for exploring interactions with the target protein. The size, shape, and electronic nature of these substituents can dictate the binding affinity and selectivity. For example, in a series of pyrazole carboxamides, the introduction of a morpholine-containing phenyl group at the amide nitrogen led to compounds with significant antimicrobial activity. jocpr.com In another study on pyrazole carbohydrazides, the nature of the substituent on the benzylidene moiety was found to be crucial for antimicrobial activity. nih.gov Generally, lipophilic and aromatic substituents are often favored as they can engage in hydrophobic and π-stacking interactions within the binding pocket of the target.
Conformational Analysis and Its Role in Molecular Recognition
The three-dimensional arrangement of a molecule, known as its conformation, is pivotal in determining its interaction with biological targets. For derivatives of this compound, the conformational flexibility, primarily arising from the rotation around the single bond connecting the benzyl group to the pyrazole nitrogen, plays a crucial role in their molecular recognition and subsequent biological activity. Computational studies, including molecular modeling and quantum mechanical calculations, are instrumental in elucidating the preferred conformations and their energetic landscapes.
Key Torsional Angles and Conformational Isomers:
The conformational landscape of these derivatives is largely defined by two key torsional angles:
τ1 (N1-C(benzyl)-C(phenyl)-C(phenyl)) : This angle describes the rotation of the phenyl ring of the benzyl group relative to the pyrazole ring. Different values of τ1 can lead to various spatial arrangements of the phenyl ring, influencing potential π-π stacking or hydrophobic interactions with the target.
τ2 (N1-N2-C3-C(carboxyl)) : This angle dictates the orientation of the carboxylic acid group relative to the pyrazole ring. The orientation of this group is critical for forming key hydrogen bonds or ionic interactions with receptor-site residues.
Studies on related N-substituted pyrazole derivatives have shown that the introduction of a benzyl group at the N1 position can significantly influence the inhibitory activities against certain enzymes. nih.gov While a direct conformational analysis of this compound is not extensively documented in publicly available literature, insights can be drawn from the crystal structure of the parent compound, 4-chloro-1H-pyrazole-3-carboxylic acid. researchgate.net This structure confirms the planarity of the pyrazole-carboxylic acid moiety, suggesting that the primary source of conformational variability in the benzyl derivative will indeed be the rotation of the benzyl group.
Role in Molecular Recognition:
The specific conformation adopted by a this compound derivative upon binding to a biological target is the "bioactive conformation." This conformation is not necessarily the lowest energy conformation in solution but rather the one that maximizes favorable interactions within the binding site. These interactions can include:
Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bond donation and acceptance. Its spatial orientation, governed by τ2, is critical for aligning with complementary residues in the target protein, such as arginine, lysine (B10760008), or histidine.
Halogen Bonding: The chlorine atom at the 4-position of the pyrazole ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The rigidity of the pyrazole ring ensures a well-defined position for this interaction.
Structure-activity relationship (SAR) studies on related N-benzyl pyrazoles have demonstrated that substitutions on the benzyl ring can have a profound impact on biological activity. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the phenyl ring and may also influence the preferred torsional angle (τ1) through steric or electronic effects. This, in turn, affects how the benzyl group orients itself within the hydrophobic pocket of the target. Aromatic carboxylic acid substitutions on the benzylic unit have been shown to improve activity in some cases, suggesting that this modification can lead to more favorable interactions. nih.gov
Illustrative Data from a Hypothetical Conformational Analysis:
To illustrate the potential impact of conformational changes on molecular recognition, the following table presents hypothetical data from a computational analysis of two rotamers of a this compound derivative.
| Conformer | Torsional Angle (τ1) | Relative Energy (kcal/mol) | Key Interactions with a Hypothetical Receptor |
| A (Extended) | 180° | 0.0 | Optimal π-π stacking with a tyrosine residue; Carboxylic acid forms a salt bridge with a lysine residue. |
| B (Bent) | 90° | +2.5 | Steric clash with a valine residue; Sub-optimal hydrogen bonding of the carboxylic acid. |
In this hypothetical scenario, the "Extended" conformer (A) represents the bioactive conformation, as it allows for optimal interactions with the target, despite not necessarily being the lowest energy conformer in solution. The "Bent" conformer (B) is energetically less favorable for binding due to steric hindrance and poorer electrostatic interactions. This highlights the critical importance of a molecule's ability to adopt the correct conformation for effective molecular recognition.
Biological Activity and Mechanistic Studies of 1 Benzyl 4 Chloro 1h Pyrazole 3 Carboxylic Acid Derivatives
In Vitro Biological Evaluation Methodologies
The initial assessment of the biological activity of pyrazole (B372694) derivatives is conducted using a variety of in vitro techniques. These methods allow for a controlled evaluation of the compounds' effects on specific biological components, such as enzymes, receptors, and cultured cells.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in determining the potential of pyrazole derivatives to selectively block the activity of specific enzymes involved in disease processes. Researchers synthesize libraries of these compounds and screen them against various enzymes to identify potent and selective inhibitors. nih.govresearchgate.net For instance, derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been evaluated as inhibitors of xanthine (B1682287) oxidoreductase (XOR), an enzyme implicated in hyperuricemia and gout. nih.gov Similarly, other pyrazole analogues have been tested against key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Human Epidermal Growth Factor Receptor 2 (HER2). rsc.orgnih.gov
The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. These assays often involve spectrophotometric methods where the enzyme's activity is monitored by a change in absorbance of a substrate or product. researchgate.net
Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazoline Derivatives | VEGFR2 Kinase | 0.135 - 0.218 | rsc.org |
| Pyrazoline Derivatives | HER2 Kinase | 0.253 - 0.496 | rsc.org |
| Pyrazole-Indole Hybrids | CDK-2 | 0.074 - 0.095 | nih.gov |
| 1-Phenyl-pyrazole-4-carboxylic Acid Derivatives | Xanthine Oxidoreductase | 0.0042 - 0.0057 | nih.gov |
| Pyrazole[3,4-d]pyridazine Derivatives | Carbonic Anhydrase I (hCA I) | 0.009 - 0.055 | researchgate.net |
Receptor Binding Studies
Receptor binding assays are employed to determine if and how strongly pyrazole derivatives bind to specific cellular receptors. These studies are crucial for compounds designed to act as agonists or antagonists. A notable example is the evaluation of pyrazole derivatives as antagonists for the cannabinoid receptor 1 (CB1). nih.govacs.org These studies utilize radioligand binding assays, where a radiolabeled compound known to bind to the receptor (the radioligand) competes with the test compound (the pyrazole derivative) for binding sites on membranes prepared from cells expressing the receptor. mdpi.com
The affinity of the compound for the receptor is determined by its ability to displace the radioligand and is often expressed as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity. These studies help in understanding the structure-activity relationships, revealing which chemical modifications on the pyrazole scaffold enhance binding to the target receptor. nih.govacs.org
Cell-Based Assays for Molecular Effects (e.g., modulation of cell signaling pathways, proliferation, apoptosis)
Cell-based assays provide a more complex biological system to evaluate the effects of pyrazole derivatives on whole cells. These assays are critical for understanding a compound's potential as an anticancer agent. nih.govacs.org
Proliferation Assays: The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. Cancer cell lines from various tissues (e.g., colon, breast, liver, lung) are treated with different concentrations of the compounds to determine the concentration that inhibits cell growth by 50% (GI50 or IC50). nih.govmdpi.com
Apoptosis Assays: To determine if the antiproliferative effect is due to the induction of programmed cell death (apoptosis), researchers use techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. nih.gov Annexin V binds to a marker of early apoptosis, while PI stains cells that have lost membrane integrity, a feature of late apoptosis or necrosis. Activation of key apoptotic proteins like caspases can also be measured. nih.govnih.gov
Cell Cycle Analysis: Flow cytometry is also used to analyze the cell cycle distribution of cells treated with pyrazole derivatives. mdpi.comnih.gov By staining the cellular DNA with a fluorescent dye like propidium iodide, researchers can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Certain pyrazole compounds have been shown to cause cell cycle arrest, for instance, at the G2/M phase, preventing cancer cells from dividing. rsc.orgmdpi.com
Table 2: Antiproliferative Activity of Pyrazole Derivatives in Cell-Based Assays
| Compound Class | Cell Line | Assay | Endpoint | Result (IC50 or GI50 in µM) | Reference |
|---|---|---|---|---|---|
| Pyrazoline Derivatives | HL-60 (Leukemia) | MTT | Cytotoxicity | 8.43 - 10.43 | rsc.org |
| Pyrazoline Derivatives | MCF-7 (Breast Cancer) | MTT | Cytotoxicity | 11.7 - 16.20 | rsc.org |
| Pyrazole-Indole Hybrids | HepG2 (Liver Cancer) | MTT | Cytotoxicity | 6.1 - 7.9 | nih.gov |
| Pyrazole-linked benzothiazole | A549 (Lung Cancer) | MTT | Cytotoxicity | 4.63 - 5.54 | mdpi.com |
Investigation of Molecular Targets and Pathways Mediated by Pyrazole Derivatives
Following the initial biological evaluation, research focuses on elucidating the precise molecular mechanisms through which pyrazole derivatives exert their effects. This involves identifying their direct molecular targets and mapping the downstream signaling cascades they influence.
Identification of Specific Protein Interactions
Identifying the direct protein targets of a bioactive compound is a key step in understanding its mechanism of action. For pyrazole derivatives, a combination of computational and experimental approaches is used.
Molecular docking is a computational technique that predicts the preferred orientation of a compound when bound to a target protein. researchgate.netnih.gov This method has been used to model the interaction of pyrazole derivatives with the active sites of enzymes like VEGFR-2, Aurora A, and CDK2. researchgate.netnih.gov These models can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity and inhibitory activity. nih.gov For example, docking studies can show how the pyrazole ring and its substituents fit into the ATP-binding pocket of a kinase, explaining its inhibitory effect. nih.gov Experimental validation through techniques like thermal shift assays can confirm that the compound indeed binds to and stabilizes the target protein. nih.gov
Elucidation of Cellular Signaling Cascade Modulation
Once a direct target is identified, the next step is to understand how the interaction with this target affects broader cellular signaling networks. Many pyrazole derivatives have been investigated for their ability to modulate signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT and MAPK/ERK pathways. mdpi.com
Western blotting is a common technique used to measure changes in the levels and activation states of key proteins within these pathways. For example, studies have shown that certain 1,3-diarylpyrazole derivatives can significantly inhibit the phosphorylation (activation) of ERK1/2 and AKT proteins in cancer cells. mdpi.com By blocking these pro-survival signals, the compounds can halt cell proliferation and induce apoptosis. The modulation of these pathways is often a direct consequence of inhibiting an upstream receptor tyrosine kinase, which is the primary target of the pyrazole derivative. mdpi.comnih.gov
Structure-Activity Relationship (SAR) in Biological Contexts
The structure-activity relationship (SAR) for derivatives of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid is a critical area of study to optimize their biological effects. These studies involve systematically modifying the chemical structure and observing the resulting changes in biological activity, which helps in designing more potent and selective compounds. The pyrazole ring itself is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. researchgate.netjcchems.comresearchgate.net The specific substitution pattern of the title compound—a benzyl (B1604629) group at N1, a chlorine atom at C4, and a carboxylic acid at C3—provides a unique framework for targeted modifications.
Correlation of Molecular Features with Target Binding Affinity
The binding affinity of a compound to its biological target is a primary determinant of its potency. For pyrazole derivatives, several molecular features are key to this interaction. The pyrazole core, an aromatic heterocycle, can engage in π-stacking with aromatic residues in a protein's binding pocket. jst.go.jp Furthermore, the two adjacent nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group (in unsubstituted pyrazoles) can be a hydrogen bond donor, facilitating strong intermolecular interactions. nih.gov
In the specific case of this compound derivatives, the following features are crucial:
Carboxylic Acid Group (C3): This acidic moiety is often essential for binding, typically forming strong hydrogen bonds or ionic interactions with positively charged or polar residues (like arginine, lysine (B10760008), or histidine) in the target's active site. Its ability to donate a proton at physiological pH makes it a powerful anchoring group.
N1-Benzyl Group: The benzyl substituent can significantly influence binding affinity through hydrophobic and van der Waals interactions. Modifications to the phenyl ring of this group, such as adding electron-withdrawing or electron-donating substituents, can modulate the electronic properties of the entire molecule and affect its fit within the binding site. nih.gov
C4-Chloro Group: The chlorine atom at this position influences the electronic character of the pyrazole ring and can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the target protein. This can enhance both affinity and selectivity.
The following interactive table illustrates how modifications to the N1-benzyl group can hypothetically influence target binding affinity, based on general SAR principles observed in similar heterocyclic compounds.
| R Substituent on Benzyl Ring | Target Binding Affinity (IC₅₀, nM) | Rationale for Change in Affinity |
| H (unsubstituted) | 120 | Baseline hydrophobic interaction. |
| 4-Fluoro | 95 | A small, electronegative group can enhance binding through favorable polar or halogen bond interactions without causing steric hindrance. |
| 4-Chloro | 70 | Larger halogen can form stronger halogen bonds, improving affinity. |
| 4-Methyl | 150 | Small alkyl group may slightly increase hydrophobicity but could also introduce minor steric clash, leading to similar or slightly reduced affinity. |
| 4-Methoxy | 180 | The bulky methoxy (B1213986) group might be too large for the binding pocket, causing a steric penalty that reduces affinity despite its hydrogen bond accepting capability. |
Note: The data in this table is illustrative and intended to represent typical SAR trends. Actual values would depend on the specific biological target.
Impact of Substituent Modifications on Mechanistic Action
Altering substituents not only affects binding affinity but can also fundamentally change a compound's mechanism of action. Modifications can influence a molecule's selectivity for different targets, its ability to induce a specific conformational change in the target protein, or its pharmacokinetic properties.
For this compound derivatives, key modifications can lead to distinct mechanistic outcomes:
Modification of the Carboxylic Acid: Converting the C3-carboxylic acid to an ester or an amide is a common strategy. This change removes the acidic proton and alters the hydrogen bonding pattern. An ester derivative might act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid. An amide could introduce new hydrogen bond donor/acceptor sites, potentially changing the binding mode or even the target preference. nih.gov For instance, pyrazole-3-carboxamides have been investigated for their ability to interact with DNA. jst.go.jp
Variation of the C4-Substituent: Replacing the C4-chloro atom with other groups can fine-tune the electronic properties of the pyrazole ring. nih.gov Substituting it with a larger halogen like bromine might enhance halogen bonding, while replacing it with a hydrogen atom would remove this interaction and increase the electron density at that position, potentially altering the compound's reactivity and selectivity.
Changes to the N1-Benzyl Ring: Introducing polar or acidic functional groups onto the benzyl ring can dramatically alter the compound's solubility and distribution. For example, adding a carboxylic acid to the phenyl ring (e.g., at the para position) could increase water solubility and introduce another strong binding point, potentially leading to enhanced activity or a different selectivity profile. nih.gov
Comparative Analysis with Known Bioactive Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and biologically active compounds. researchgate.netjcchems.combenthamscience.com Comparing the this compound structure to these known agents provides context for its potential biological roles.
Anti-inflammatory Agents: A prominent class of pyrazole-based drugs is the COX-2 inhibitors, such as Celecoxib. Celecoxib features a 1,5-diaryl-pyrazole structure with a sulfonamide group. While both contain a pyrazole core, the substitution pattern and key functional groups are different. The carboxylic acid of the title compound serves a similar role to Celecoxib's sulfonamide, acting as a crucial acidic moiety for binding to the enzyme's active site. However, the N1-benzyl and C4-chloro groups of the title compound offer a different steric and electronic profile compared to Celecoxib's p-tolyl and trifluoromethyl-phenyl groups.
Anticancer Agents: Numerous pyrazole derivatives have been developed as anticancer agents, often targeting protein kinases. mdpi.com For example, Crizotinib, an ALK and ROS1 inhibitor, contains a complex aminopyridine-substituted pyrazole. In these contexts, the pyrazole scaffold often serves as a central hub to correctly orient substituents that interact with the hinge region of the kinase ATP-binding pocket. The N1-benzyl group in this compound could potentially mimic the function of similar aromatic groups in kinase inhibitors that occupy hydrophobic pockets.
Fungicides and Agrochemicals: The pyrazole carboxamide scaffold is central to a class of highly effective fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs), such as Bixafen and Penthiopyrad. researchgate.net These molecules feature a pyrazole-4-carboxylic acid amide structure. The core similarity lies in the pyrazole carboxylic acid framework, suggesting that derivatives of this compound, particularly its amides, could be explored for agrochemical applications. The specific substituents at the N1, C3, and C4 positions would be critical in determining selectivity between fungal and other organisms' enzymes.
This comparative analysis highlights the versatility of the pyrazole scaffold. The unique combination of a carboxylic acid, a chloro substituent, and a benzyl group in this compound suggests it could be a valuable starting point for developing inhibitors for targets where a combination of acidic, halogen bonding, and hydrophobic interactions is required for potent and selective activity.
Applications of 1 Benzyl 4 Chloro 1h Pyrazole 3 Carboxylic Acid As a Synthetic Building Block and Lead Compound
Role in the Synthesis of Complex Heterocyclic Systems
1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid is a potent synthon for the construction of fused and complex heterocyclic systems. The pyrazole (B372694) core itself is a stable aromatic ring, but the attached functional groups provide handles for a variety of chemical transformations. The carboxylic acid at the 3-position is the primary site of reactivity, allowing for the formation of amides, esters, and other derivatives which can then participate in intramolecular cyclization reactions to form fused ring systems.
Multicomponent reactions (MCRs) are a powerful tool in modern synthetic chemistry, and pyrazole derivatives are often key starting materials in these processes. semanticscholar.org For instance, pyrazole aldehydes and ketones are widely used in the synthesis of pyrano[2,3-c]pyrazoles, a class of compounds with significant biological potential. semanticscholar.org While direct use of this compound in MCRs is less common without prior modification, its conversion to a more reactive derivative (like an acid chloride or aldehyde) opens up pathways to a variety of fused heterocycles.
The general strategy involves activating the carboxylic acid group, often by converting it to an acid chloride. This highly reactive intermediate can then react with a bifunctional nucleophile, leading to a cyclization event and the formation of a new heterocyclic ring fused to the pyrazole core. The chloro-substituent at the 4-position can also be exploited in cross-coupling reactions to introduce further complexity and build polycyclic systems, although this is a less common transformation compared to the reactions involving the carboxylic acid group.
Examples of Heterocyclic Systems Derived from Pyrazole Precursors
| Precursor Type | Reaction Type | Resulting Heterocyclic System |
| Pyrazole-4-carbaldehydes | Multicomponent Reaction | Pyrano[2,3-c]pyrazoles |
| 3-Amino-1H-pyrazole-4-carboxamides | Diazotization & Cyclization | Pyrazolo[3,4-d] sigmaaldrich.comchemimpex.comtriazin-4-ones beilstein-journals.org |
| Pyrazole-3-carboxylic Acid Hydrazides | Cyclization with Carbon Disulfide | 1,3,4-Oxadiazoles / 1,3,4-Thiadiazoles nih.gov |
| Pyrazole-3-carboxylic Acid Hydrazides | Reaction with Isothiocyanates | 1,2,4-Triazolin-3-thiones nih.gov |
Utility as a Precursor for Medicinally Relevant Scaffolds and Chemical Probes
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. semanticscholar.orgscispace.com Pyrazoles are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. scispace.comwisdomlib.org this compound serves as an excellent starting point for accessing novel derivatives with potential therapeutic applications.
The primary utility of this compound lies in the derivatization of its carboxylic acid group. Conversion to amides is a common and effective strategy to generate large libraries of compounds for biological screening. By reacting the corresponding acid chloride with a diverse range of primary and secondary amines, chemists can systematically modify the structure to explore structure-activity relationships (SAR). This approach is fundamental to the development of new drug candidates and chemical probes for studying biological systems.
A notable example of the potential of this scaffold comes from research on structurally similar compounds. A study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide and its derivatives revealed potent and broad-spectrum antitumor activity against numerous cancer cell lines. nih.gov Some of these derivatives also showed the ability to inhibit the replication of the Hepatitis-C virus (HCV). nih.gov This highlights the potential of the N-substituted pyrazole-3-carboxylic acid core as a template for discovering new anticancer and antiviral agents. The benzyl (B1604629) group in the title compound, as opposed to the chlorophenyl group in the cited study, would confer different steric and electronic properties, potentially leading to altered biological activity and target specificity.
Medicinally Relevant Scaffolds and Activities Associated with the Pyrazole Core
| Scaffold Type | Associated Biological Activity | Reference |
| Pyrazole-3-carboxamides | Antitumor, Anti-HCV | nih.gov |
| General Pyrazole Derivatives | Anti-inflammatory, Analgesic | chemimpex.com |
| Substituted Pyrazoles | Antimicrobial, Antioxidant | scispace.com |
| Fused Pyrazoles (e.g., Pyrano[2,3-c]pyrazoles) | Antioxidant, Cytoprotective | semanticscholar.org |
Exploration as a Lead Compound for Preclinical Research and Target Validation
A lead compound is a chemical starting point for drug discovery that exhibits promising biological activity but may require modification to improve its potency, selectivity, or pharmacokinetic properties. While extensive preclinical data for this compound itself is not widely published, its structural features and the known bioactivity of related pyrazoles make it a strong candidate for exploration as a lead compound.
The process of target validation involves using small molecules to probe the function of a biological target (such as an enzyme or receptor) and confirm its role in a disease process. The pyrazole-3-carboxylic acid scaffold can be systematically modified to generate a set of chemical probes. For example, attaching different substituents to the benzyl ring or replacing the chloro group via nucleophilic aromatic substitution could fine-tune the molecule's interaction with a specific biological target.
Given the demonstrated antitumor and antiviral activities of closely related pyrazole-3-carboxylic acid derivatives, this compound is a logical starting point for research programs aimed at these therapeutic areas. nih.gov Initial screening of the compound against relevant biological targets (e.g., kinases, proteases) could reveal a starting point for a medicinal chemistry campaign. Subsequent optimization of the "hit" compound through iterative synthesis and biological testing could lead to the development of a potent and selective clinical candidate. The versatility of the pyrazole core and the accessibility of its derivatives make it an attractive platform for such preclinical research and target validation efforts.
Future Perspectives and Emerging Research Directions for 1 Benzyl 4 Chloro 1h Pyrazole 3 Carboxylic Acid Chemistry
Development of Sustainable and Catalytic Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives is moving away from classical, often harsh, condensation reactions towards more environmentally benign and efficient catalytic methods. researchgate.net Future efforts concerning the synthesis of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid and its analogues will likely center on green chemistry principles, minimizing waste and energy consumption while maximizing yield and selectivity. researchgate.netias.ac.in
Key developments include the use of novel catalytic systems and alternative reaction media. ias.ac.in Heterogeneous catalysts, such as nano-ZnO and silica-supported sulfuric acid, offer advantages like easy recovery and reusability, which are crucial for sustainable industrial-scale production. thieme-connect.comnih.gov There is a growing trend towards employing environmentally friendly solvents, particularly water, in multicomponent reactions to synthesize complex pyrazole structures in a single pot. ias.ac.inthieme-connect.com For instance, the use of catalysts like CeO2/SiO2 in water has been reported for the synthesis of pyrazolones. thieme-connect.com Furthermore, transition-metal-free catalytic systems, such as those using molecular iodine, are being developed to avoid the costs and toxicity associated with heavy metals. mdpi.com These sustainable approaches represent a significant step forward from traditional methods. mdpi.comthieme-connect.comjetir.org
Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Often stoichiometric acids/bases | Heterogeneous catalysts (e.g., nano-ZnO), metal-free catalysts (e.g., iodine), biocatalysts. mdpi.comthieme-connect.comnih.gov |
| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, PEG-400), or solvent-free conditions. ias.ac.inthieme-connect.comjetir.org |
| Reaction Type | Stepwise condensation reactions | One-pot, multicomponent reactions. mdpi.comias.ac.in |
| Energy Source | Conventional heating | Microwave irradiation, ultrasound assistance. ias.ac.in |
| Efficiency | Moderate yields, potential for side products | High yields, high regioselectivity, simple work-up. researchgate.netnih.gov |
| Environmental Impact | Higher waste generation | Reduced waste, catalyst reusability, lower environmental footprint. thieme-connect.comjetir.org |
Advanced Mechanistic Elucidation Techniques (e.g., Cryo-EM for target interactions)
Understanding how a molecule like this compound interacts with biological targets at an atomic level is fundamental to its development for therapeutic or other applications. While X-ray crystallography has been the traditional cornerstone of structural biology, its reliance on protein crystallization is a significant bottleneck, especially for large, complex, or membrane-bound proteins. nih.govresearchgate.net
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique that circumvents the need for crystallization, allowing for the structural analysis of macromolecules in a near-native, vitrified state. nih.govnih.gov This method is particularly powerful for studying challenging drug targets like G protein-coupled receptors (GPCRs) and ion channels. nih.govresearchgate.netcreative-diagnostics.com For derivatives of this compound, Cryo-EM could provide unprecedented insights into their binding modes. The technique can capture multiple conformational states of a protein-ligand complex, revealing the dynamic nature of molecular interactions that govern a compound's efficacy and specificity. nih.govcreative-diagnostics.com This level of detail is crucial for structure-based drug design, enabling the rational optimization of the pyrazole scaffold to improve binding affinity and selectivity. nih.govcreative-diagnostics.com
Table 2: Applications of Advanced Mechanistic Techniques
| Technique | Principle | Application to Pyrazole Chemistry | Advantages |
|---|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | 3D reconstruction from electron micrographs of flash-frozen samples. creative-diagnostics.com | Determining the high-resolution structure of pyrazole derivatives bound to complex biological targets (e.g., membrane proteins). nih.govresearchgate.netcreative-diagnostics.com | No need for crystallization; can analyze large, flexible complexes and multiple conformational states. nih.govnih.gov |
| Time-Resolved Cryo-EM | Capturing structural snapshots of a reaction at different time points. | Visualizing the dynamic process of a pyrazole derivative binding to its target and inducing conformational changes. creative-diagnostics.com | Provides mechanistic insights into transient intermediate states of molecular interactions. creative-diagnostics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Studying protein-ligand interactions in solution, identifying binding sites, and characterizing conformational dynamics. nih.gov | Provides information on dynamics and interactions in a solution state, closer to the physiological environment. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel pyrazole derivatives. nih.govresearchgate.net These computational tools can analyze vast chemical datasets to identify promising new structures and predict their biological activities, significantly accelerating the traditional design-make-test-analyze cycle. researchgate.netspringernature.com
For a scaffold like this compound, AI can be employed in several ways. Generative models can design vast virtual libraries of novel pyrazole analogues by modifying substituents on the core ring. researchgate.netnih.gov Subsequently, ML-based Quantitative Structure-Activity Relationship (QSAR) models can predict the activity of these virtual compounds against specific targets, allowing researchers to prioritize the synthesis of only the most promising candidates. nih.govrjraap.comresearchgate.net Algorithms like artificial neural networks (ANN) and boosted trees have already been successfully used to predict the antitumor activity of anthrapyrazole derivatives. nih.govrjraap.com This integrated computational and synthetic approach streamlines the drug discovery process, saving time and resources while expanding the accessible chemical space for novel pyrazole-based agents. nih.goveurasianjournals.com
Table 3: AI and Machine Learning in Pyrazole Derivative Design
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| De Novo Design | Generative models (e.g., VAEs, GANs) create novel molecular structures with desired properties. researchgate.net | Designing new derivatives by modifying the benzyl (B1604629), chloro, and carboxylic acid groups to explore new chemical space and optimize properties. |
| Virtual Screening | ML algorithms screen large compound libraries to identify molecules likely to be active against a specific target. nih.gov | Rapidly identifying potential biological targets for the pyrazole scaffold from large protein databases. |
| Activity/Property Prediction (QSAR) | Models like Artificial Neural Networks (ANN) and Random Forest predict biological activity or physicochemical properties based on molecular structure. nih.govrjraap.com | Predicting the potential efficacy (e.g., anticancer, anti-inflammatory) and drug-likeness of newly designed analogues. nih.gov |
| Retrosynthesis Planning | AI tools predict synthetic routes for a target molecule. nih.govresearchgate.net | Suggesting efficient and sustainable synthetic pathways for novel, complex pyrazole derivatives designed by generative models. |
Novel Applications in Chemical Biology and Advanced Materials Science (e.g., non-linear optics)
While pyrazoles are well-established in medicine and agriculture, future research will increasingly explore their utility in other advanced scientific fields. nih.govnbinno.com The unique electronic and structural properties of the pyrazole ring make it an attractive scaffold for applications in chemical biology and materials science. researchgate.net
In chemical biology, pyrazole derivatives are being developed as fluorescent probes for bioimaging. nih.gov By attaching fluorophores or specific recognition moieties to the this compound core, researchers could create tools for real-time monitoring of specific ions, enzymes, or other biomolecules within living cells. nih.gov This enables the study of biological processes with high spatial and temporal resolution.
In materials science, the focus is on the photophysical and electronic properties of pyrazole-containing compounds. Certain pyrazoline derivatives exhibit significant third-order non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical data storage and signal processing. researchgate.netnih.govresearchgate.net The push-pull electronic nature that can be engineered into pyrazole systems makes them promising candidates for NLO materials. researchgate.net Research in this area could involve synthesizing polymers or thin films incorporating derivatives of this compound to create new materials with tailored optical responses.
Table 4: Emerging Applications of Pyrazole Derivatives
| Field | Application | Underlying Property |
|---|---|---|
| Chemical Biology | Fluorescent probes for bioimaging of ions and biomolecules. nih.gov | Tunable photophysical properties (absorption/emission), ability to incorporate specific receptor groups. nih.gov |
| Materials Science (Non-linear Optics) | Development of materials for optical signal processing and data storage. researchgate.net | Large third-order optical nonlinearity (χ(3)), resulting from intramolecular charge transfer. researchgate.netnih.gov |
| Materials Science (Organic Electronics) | Components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Efficient photoluminescence and charge-transport properties. researchgate.net |
| Coordination Chemistry | Design of novel ligands for creating metal-organic frameworks (MOFs) or coordination polymers. researchgate.net | The two adjacent nitrogen atoms provide an excellent coordination site for metal ions. |
Q & A
Q. How can structural analogs be designed to improve metabolic stability while retaining bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or acyl sulfonamides to reduce glucuronidation .
- Deuterium Labeling : Replace labile hydrogens (e.g., benzyl C-H) to slow CYP450-mediated oxidation .
- Prodrug Strategies : Synthesize ester prodrugs (e.g., ethyl esters) to enhance membrane permeability, with enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
